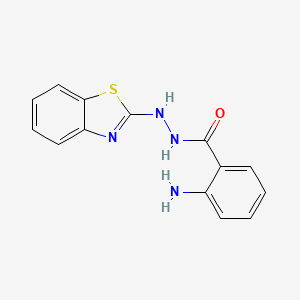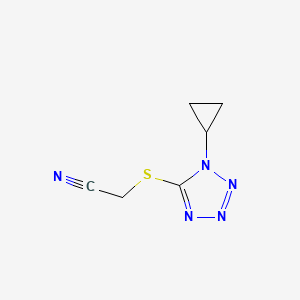
3-(Ethylamino)cyclobutanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Ethylamino)cyclobutanol is an organic compound characterized by a cyclobutane ring substituted with an ethylamino group and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Ethylamino)cyclobutanol can be achieved through several methods. One common approach involves the cyclization of suitable precursors under specific conditions. For example, cyclobutanol can be synthesized via the reduction of cyclobutanone using metal hydrides . Another method involves the Demjanov rearrangement of cyclobutylamine with nitrous acid .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction parameters such as temperature and pressure, are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(Ethylamino)cyclobutanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form cyclobutanone.
Reduction: Cyclobutanone can be reduced back to cyclobutanol using metal hydrides.
Substitution: The ethylamino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Metal hydrides such as lithium aluminum hydride are commonly used.
Substitution: Reagents such as alkyl halides and amines can be used for substitution reactions.
Major Products:
Oxidation: Cyclobutanone
Reduction: Cyclobutanol
Substitution: Various substituted cyclobutanol derivatives
Applications De Recherche Scientifique
3-(Ethylamino)cyclobutanol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-(Ethylamino)cyclobutanol involves its interaction with specific molecular targets and pathways. For instance, the compound can undergo radical cyclization reactions, leading to the formation of complex structures . The presence of the ethylamino group allows for interactions with various biological targets, potentially influencing cellular processes.
Comparaison Avec Des Composés Similaires
3-(Ethylamino)cyclobutanol can be compared with other cyclobutanol derivatives and similar compounds:
Cyclobutanol: Lacks the ethylamino group, making it less versatile in substitution reactions.
Cyclobutylamine: Contains an amino group instead of a hydroxyl group, leading to different reactivity.
Cyclobutanone: The oxidized form of cyclobutanol, used as an intermediate in various reactions.
The unique combination of the ethylamino and hydroxyl groups in this compound provides it with distinct chemical properties and reactivity, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C6H13NO |
|---|---|
Poids moléculaire |
115.17 g/mol |
Nom IUPAC |
3-(ethylamino)cyclobutan-1-ol |
InChI |
InChI=1S/C6H13NO/c1-2-7-5-3-6(8)4-5/h5-8H,2-4H2,1H3 |
Clé InChI |
JKPSRIVNHPZNDF-UHFFFAOYSA-N |
SMILES canonique |
CCNC1CC(C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Chlorophenyl)(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B14913097.png)

![(S)-5-(Benzyloxy)-1-(chloromethyl)-9-methyl-2,3-dihydro-1H-benzo[e]indole hydrochloride](/img/structure/B14913102.png)




![N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B14913155.png)






